molecular formula C31H44ClFN8O3 B1191673 AP-III-a4 hydrochloride

AP-III-a4 hydrochloride

Cat. No.: B1191673
M. Wt: 631.18
Attention: For research use only. Not for human or veterinary use.
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Description

ENOblock Hcl(AP-III-a4 Hcl) is a novel small molecule which is the first, nonsubstrate analogue that directly binds to enolase and inhibits its activity (IC50=0.576 uM);  inhibit cancer cell metastasis in vivo.  Enolase is a component of the glycolysis pathway and a “moonlighting” protein, with important roles in diverse cellular processes that are not related to its function in glycolysis. However, small molecule tools to probe enolase function have been restricted to crystallography or enzymology. In this study, we report the discovery of the small molecule “ENOblock”, which is the first, nonsubstrate analogue that directly binds to enolase and inhibits its activity. ENOblock was isolated by small molecule screening in a cancer cell assay to detect cytotoxic agents that function in hypoxic conditions, which has previously been shown to induce drug resistance. Further analysis revealed that ENOblock can inhibit cancer cell metastasis in vivo. Moreover, an unexpected role for enolase in glucose homeostasis was revealed by in vivo analysis. Thus, ENOblock is the first reported enolase inhibitor that is suitable for biological assays. This new chemical tool may also be suitable for further study as a cancer and diabetes drug candidate.

Properties

Molecular Formula

C31H44ClFN8O3

Molecular Weight

631.18

Synonyms

ENOblock Hcl

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Ap Iii A4 Hydrochloride

Impact on Glycolysis

By inhibiting enolase, AP-III-a4 hydrochloride disrupts the normal flow of the glycolytic pathway. This inhibition leads to a reduction in the production of phosphoenolpyruvate (B93156) and, consequently, pyruvate (B1213749) and ATP. This disruption of glycolytic flux is particularly impactful in cancer cells, which often exhibit a high rate of glycolysis for energy production. Studies have shown that treatment with this compound can lead to decreased intracellular ATP concentrations and reduced glucose uptake in cancer cells. nih.gov

Influence on Gluconeogenic Pathways

In addition to its effects on glycolysis, this compound also modulates gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. A key finding is that this compound inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis. adipogen.com This inhibition of PEPCK expression has been observed in both liver and kidney cells. medchemexpress.comtargetmol.combiocompare.com By suppressing gluconeogenesis, this compound contributes to a reduction in glucose production.

Impact on Phosphoenolpyruvate Carboxykinase Pepck

The downregulation of PEPCK by AP-III-a4 hydrochloride is a critical aspect of its metabolic regulatory function. adipogen.com PEPCK is responsible for the conversion of oxaloacetate into phosphoenolpyruvate (B93156), a crucial step in gluconeogenesis. By inhibiting the expression of this enzyme, this compound effectively curtails the liver's ability to produce and release glucose into the bloodstream. This action, combined with its effects on glycolysis, highlights the compound's dual role in managing glucose homeostasis. Research in zebrafish models has demonstrated that this compound can suppress the expression of the gluconeogenesis regulator PEPCK. medchemexpress.commedchemexpress.com

Modulation of Cellular Apoptotic and Proliferative Pathways

AP-III-a4 hydrochloride has demonstrated significant effects on pathways that control cell survival and proliferation, primarily through the induction of apoptosis (programmed cell death) and inhibition of pro-survival signaling.

Treatment with this compound has been shown to induce apoptosis in cancer cells, particularly under hypoxic conditions which are often found in solid tumors. targetmol.comadipogen.com This pro-apoptotic effect is mediated, at least in part, by the downregulation of key anti-apoptotic and pro-survival proteins. Specifically, this compound has been observed to decrease the expression of AKT and Bcl-xL. targetmol.comadipogen.com AKT is a central node in signaling pathways that promote cell survival and proliferation, while Bcl-xL is a key anti-apoptotic protein. By downregulating these proteins, this compound shifts the cellular balance towards apoptosis.

Furthermore, in head and neck squamous cell carcinoma (HNSCC) cells, AP-III-a4 inhibits ENO2-mediated cell proliferation by decreasing the phosphorylation of both AKT and ERK1/2, and reducing the protein levels of PKM2. nih.gov In multiple myeloma cells, an enolase 1 (ENO1) inhibitor, AP-III-a4, was found to synergize with bortezomib (B1684674) to induce more potent cytotoxic effects and higher levels of apoptosis. nih.gov

Interplay with Immunometabolism Processes

Anti-Cancer Modulatory Effects

This compound has demonstrated notable anti-cancer properties across a range of preclinical studies. adipogen.com Its mechanisms of action are multifaceted, targeting key processes involved in cancer progression and survival.

Inhibition of Cancer Cell Viability in In Vitro Models

Research has shown that this compound can reduce the viability of cancer cells. In studies involving the human colon carcinoma cell line HCT116, treatment with this compound led to a dose-dependent decrease in cell viability. medchemexpress.commedchemexpress.com This effect is attributed to its ability to directly bind to and inhibit enolase, a key enzyme in the glycolytic pathway that cancer cells often rely on for energy production. medchemexpress.commedchemexpress.com

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineCompound ConcentrationDuration of TreatmentObserved Effect
HCT1160-10 μM24 hoursDose-dependent inhibition of cell viability. medchemexpress.commedchemexpress.com

Induction of Cancer Cell Death Under Hypoxic Conditions

A critical aspect of the tumor microenvironment is hypoxia, or low oxygen levels, which can contribute to drug resistance. nih.gov this compound has been shown to induce cancer cell death, particularly under these hypoxic conditions. adipogen.com In studies with HCT116 colon cancer cells, this compound induced higher levels of cell death in hypoxic conditions compared to normal oxygen (normoxic) conditions. medchemexpress.com This induction of apoptosis is mediated, in part, by the downregulation of key survival proteins such as AKT and Bcl-xL. adipogen.commedchemexpress.com

Suppression of Cancer Cell Migration and Invasion

The spread of cancer cells to distant sites, a process involving migration and invasion, is a major cause of mortality. This compound has demonstrated a robust ability to inhibit these processes. adipogen.com In vitro studies using HCT116 cells have shown that the compound can inhibit cell migration in a dose-dependent manner and significantly inhibit cancer cell invasion at concentrations as low as 0.625 μM. medchemexpress.com This anti-migratory and anti-invasive effect is linked to the downregulation of signaling pathways involving AKT. adipogen.commedchemexpress.com

Table 2: Inhibition of Cancer Cell Migration and Invasion by this compound

Cell LineCompound ConcentrationProcess InhibitedKey Findings
HCT1160-10 μMMigrationDose-dependent inhibition. medchemexpress.com
HCT1160.625 μMInvasionSignificant inhibition observed. medchemexpress.com

Inhibition of Cancer Cell Metastasis in In Vivo Xenograft Models (e.g., Zebrafish)

The anti-metastatic potential of this compound has been confirmed in in vivo models. adipogen.com Specifically, in a zebrafish xenograft model where human HCT116 colon cancer cells were implanted, treatment with this compound at a concentration of 10 μM for 96 hours resulted in a reduction of cancer cell dissemination. medchemexpress.commedchemexpress.com This finding highlights the compound's potential to prevent the spread of cancer in a living organism. glpbio.cn

Metabolic Regulation and Anti-Diabetic Potential

Beyond its anti-cancer effects, this compound has shown promise in the realm of metabolic regulation, suggesting a potential role in managing diabetes. medchemexpress.comadipogen.com

Promotion of Glucose Uptake in Cellular Models

This compound has been observed to promote the uptake of glucose in cellular models. adipogen.com Studies conducted on hepatocyte (Huh7) and kidney (HEK) cell lines demonstrated that treatment with 10 μM of this compound for 24 hours induced glucose uptake. medchemexpress.comtargetmol.com This effect is accompanied by the inhibition of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) expression, a key enzyme in gluconeogenesis (the synthesis of glucose). medchemexpress.comadipogen.commedchemexpress.com By promoting glucose uptake and inhibiting its production, this compound demonstrates a potential mechanism for lowering blood sugar levels.

Table 3: Effect of this compound on Glucose Metabolism

Cell LinesCompound ConcentrationDuration of TreatmentObserved Effects
Huh7 (hepatocytes), HEK (kidney cells)10 μM24 hoursInduced glucose uptake and inhibited PEPCK expression. medchemexpress.comtargetmol.com

Attenuation of Gluconeogenesis

This compound has been identified as a modulator of glucose metabolism, in part through its ability to attenuate gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. Research has shown that the compound inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK). nih.govmedchemexpress.com PEPCK is a critical rate-controlling enzyme in the gluconeogenic pathway, responsible for the conversion of oxaloacetate to phosphoenolpyruvate. By down-regulating PEPCK, this compound effectively reduces the liver's capacity to produce glucose, a key factor in managing blood sugar levels. nih.govadipogen.comvincibiochem.it This inhibitory action on a key gluconeogenesis regulator has been observed in various preclinical models, including hepatocytes, kidney cells, and in vivo zebrafish models. medchemexpress.comoaepublish.comnih.gov In addition to inhibiting PEPCK, the compound has been noted to induce glucose uptake in liver and kidney cells, further contributing to its anti-hyperglycemic profile. oaepublish.comnih.govmdpi.com

Effects on Adipogenesis and Foam Cell Formation

In preclinical investigations, this compound has demonstrated inhibitory effects on adipogenesis, the process of cell differentiation by which pre-adipocytes become mature fat cells (adipocytes). nih.govmdpi.comnih.gov This activity suggests a potential role in modulating fat storage and metabolism. Furthermore, the compound has been observed to inhibit the formation of foam cells. nih.govmdpi.comnih.gov Foam cells, which are lipid-laden macrophages, are a hallmark of atherosclerosis, contributing to the development of plaque in artery walls. The inhibition of both adipogenesis and foam cell formation in in vivo models points to the compound's potential to interfere with processes central to metabolic and cardiovascular pathologies. nih.govnih.gov

Impact on Hyperglycemia and Hyperlipidemia in Animal Models

Studies utilizing animal models of metabolic disease have highlighted the potential of this compound to counteract elevated blood glucose and lipid levels. In diabetic mouse models, administration of the compound was shown to reduce both hyperglycemia (high blood sugar) and hyperlipidemia (high levels of lipids in the blood). adipogen.comvincibiochem.it Specifically, research has documented reductions in fasting blood glucose and LDL cholesterol levels in type 2 diabetes mellitus (T2DM) mice treated with the compound. adipogen.comvincibiochem.it These findings align with its known mechanisms of inhibiting gluconeogenesis and modulating lipid homeostasis, demonstrating its efficacy in a complex biological system. nih.govadipogen.com

Parameter Observed Effect in Animal Models Reference
Blood Glucose Reduced in diabetic mice. adipogen.comvincibiochem.it
LDL Cholesterol Reduced in T2DM mice. adipogen.comvincibiochem.it
Hyperlipidemia Reduced in diabetic mice. adipogen.comvincibiochem.it

Neuroinflammation and Central Nervous System Research Applications

Beyond its metabolic effects, this compound, often referred to by its synonym ENOblock, has been investigated for its role in the central nervous system, particularly in the context of neuroinflammation and injury. oaepublish.comnih.gov As an inhibitor of enolase, it can modulate pathways implicated in both neuronal damage and survival. nih.govmdpi.com

Reduction of Neuron-Specific Enolase (NSE) Levels

Neuron-Specific Enolase (NSE), or enolase-2, is an isoform of the glycolytic enzyme enolase that is predominantly found in neurons and neuroendocrine cells. nih.govmdpi.com Following neuronal damage from events like traumatic brain or spinal cord injury, NSE levels often become elevated in cerebrospinal fluid and blood, serving as a biomarker for the extent of the injury. nih.govnih.gov Research in experimental models of acute spinal cord injury (SCI) has demonstrated that treatment with this compound (ENOblock) markedly decreases the expression of NSE in both serum and injured spinal cord tissues. adipogen.comoaepublish.comnih.govmdpi.com This reduction points to a direct modulatory effect on a key protein involved in the pathological response to neuronal injury. nih.govnih.gov

Suppression of Neuroinflammation in Experimental Injury Models

The reduction of NSE by this compound is associated with a significant suppression of the neuroinflammatory cascade that follows CNS injury. oaepublish.commdpi.com In a rat model of spinal cord injury, treatment with the compound led to a marked decrease in the levels of several pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, MIP-1α, and IP-10. oaepublish.comnih.gov These mediators are known to contribute to the secondary damage that expands the initial injury site. oaepublish.com

Furthermore, this compound treatment was found to reduce gliosis, which is the reactive proliferation of glial cells like astrocytes and microglia in response to CNS damage. oaepublish.comnih.govsemanticscholar.org It also inhibited the activation of matrix metallopeptidase-9 (MMP-9), an enzyme involved in breaking down the extracellular matrix and promoting inflammatory cell migration. oaepublish.comnih.gov By attenuating these key components of the inflammatory response—cytokine release, glial activation, and MMP activation—this compound demonstrates a capacity to suppress neuroinflammation in experimental injury models, suggesting a neuroprotective potential. nih.govoaepublish.comnih.gov

Inflammatory Marker/Process Effect of this compound (ENOblock) Experimental Model Reference
Neuron-Specific Enolase (NSE) DecreasedAcute Spinal Cord Injury (Rat) adipogen.comoaepublish.comnih.govmdpi.com
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DecreasedAcute Spinal Cord Injury (Rat) oaepublish.comnih.gov
Pro-inflammatory Chemokines (MIP-1α, IP-10) DecreasedAcute Spinal Cord Injury (Rat) oaepublish.comnih.gov
Glial Activation (Gliosis) ReducedAcute Spinal Cord Injury (Rat) oaepublish.comnih.govsemanticscholar.org
Matrix Metallopeptidase-9 (MMP-9) InhibitedAcute Spinal Cord Injury (Rat) oaepublish.comnih.gov

Identification of Key Pharmacophoric Features for Biological Activity

The molecular structure of this compound and its analogs possesses distinct features crucial for their interaction with biological targets. The core of the molecule is a triazine ring, which serves as a scaffold for various substituents. Key pharmacophoric elements identified through SAR studies include:

Aromatic Rings: The presence of substituted phenyl rings is a critical feature. For instance, a fluorophenyl group is a common substituent. The nature and position of substituents on these rings significantly influence the compound's activity.

Linker and Side Chains: An aminoethoxyethoxy chain is considered important for the molecule's interaction with enolase. Variations in the length and composition of this and other linker groups can modulate the binding affinity and specificity.

Amide and Amine Groups: The molecule contains amide and amine functionalities that are likely involved in hydrogen bonding interactions with the target protein.

The specific arrangement of these functional groups in three-dimensional space defines the pharmacophore, which is the essential spatial arrangement of features that allows the molecule to interact with its target receptor. uogqueensmcf.com

Analysis of Substituent Effects on Enolase Interaction and Pathway Modulation

This compound directly binds to enolase, inhibiting its activity with an IC50 of 0.576 µM. glpbio.comtargetmol.commedchemexpress.com This inhibition is non-competitive with the enzyme's natural substrate, 2-phosphoglycerate. The interaction of AP-III-a4 and its analogs with enolase leads to the modulation of several cellular pathways:

Glycolysis: By inhibiting enolase, these compounds disrupt the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a key step in glycolysis.

Apoptosis: Treatment with AP-III-a4 has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly under hypoxic conditions. adipogen.com This is achieved through the downregulation of anti-apoptotic proteins like AKT and Bcl-xL. medchemexpress.comadipogen.com

Cell Migration and Invasion: AP-III-a4 and its analogs have demonstrated the ability to inhibit the migration and invasion of cancer cells. medchemexpress.comadipogen.com

Glucose Homeostasis: Interestingly, these compounds have also been found to influence glucose homeostasis, suggesting a role beyond cancer therapy. glpbio.comadipogen.com They can induce glucose uptake and inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis. targetmol.commedchemexpress.comadipogen.com

The specific substituents on the analog structures play a crucial role in the extent of these effects. For example, modifications to the phenyl rings or the linker chain can alter the potency of enolase inhibition and the subsequent downstream signaling.

Design and Synthesis of Novel Analogs for Enhanced Selectivity

The development of novel analogs of this compound is an active area of research, with the goal of enhancing selectivity and efficacy. The design process often involves modifying the core scaffold and its substituents. The synthesis of these analogs typically involves multi-step organic chemistry procedures. For instance, the synthesis of related heterocyclic compounds often involves the reaction of precursor molecules under specific catalytic conditions to build the desired molecular framework. nih.gov The aim is to create molecules that have a higher affinity for the target enzyme, in this case, enolase, while minimizing off-target effects.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry plays a vital role in understanding the SAR of AP-III-a4 analogs. nih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict how different structural modifications will affect the binding of the molecule to its target.

Molecular Docking: This technique simulates the binding of a ligand (the analog) to the active site of a receptor (enolase). It helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions.

QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed analogs before they are synthesized.

These computational approaches accelerate the drug discovery process by allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

Impact of Structural Modifications on In Vitro and In Vivo Efficacy

The ultimate test of any new analog is its performance in biological assays. The impact of structural modifications is evaluated through a combination of in vitro (cell-based) and in vivo (animal model) studies.

In Vitro Efficacy:

Enzyme Inhibition Assays: These assays directly measure the ability of the analogs to inhibit the activity of purified enolase. targetmol.comselleckchem.com

Cell Viability Assays: The cytotoxic effects of the analogs on cancer cell lines are assessed to determine their anti-cancer potential. biocompare.com

Cell Migration and Invasion Assays: These assays evaluate the ability of the analogs to inhibit the metastatic potential of cancer cells. biocompare.com

The following table summarizes some of the reported in vitro effects of AP-III-a4:

AssayCell LineConcentrationEffectSource
Cell ViabilityHCT1160-10 µMDose-dependent inhibition of cell viability medchemexpress.com
ApoptosisHCT1161.25-10 µMDecreased expression of AKT and Bcl-Xl biocompare.com
Cell InvasionHCT1160.625 µMSignificant inhibition of cancer cell invasion medchemexpress.com
Cell MigrationHCT1160.625-2.5 µMDose-dependent inhibition of cell migration medchemexpress.com
Gene ExpressionHuh7 and HEK10 µMInduced glucose uptake and inhibited PEPCK expression targetmol.com

In Vivo Efficacy:

Zebrafish Xenograft Models: These models are often used to evaluate the anti-metastatic effects of the analogs in a living organism. AP-III-a4 has been shown to inhibit cancer cell metastasis in a zebrafish cancer cell xenograft model. targetmol.commedchemexpress.comadipogen.com

Mouse Models of Disease: Analogs are also tested in mouse models of cancer and diabetes to assess their therapeutic potential. For example, AP-III-a4 has been shown to reduce hyperglycemia and hyperlipidemia in a mouse model of type 2 diabetes. adipogen.comcaymanchem.com

The data gathered from these studies provides crucial feedback for the design of the next generation of analogs with improved efficacy and a more favorable pharmacological profile.

Experimental Methodologies and Research Approaches for Ap Iii A4 Hydrochloride Studies

In Vitro Cellular Assays

In vitro cellular assays are fundamental to understanding the cellular responses to AP-III-a4 hydrochloride. These assays utilize cultured cells to examine effects on viability, proliferation, movement, and metabolic functions.

A range of human and murine cell lines have been employed to investigate the effects of this compound on cell viability and proliferation. A common model is the HCT116 human colon carcinoma cell line, which is utilized in studies of cancer cell biology. medchemexpress.comcytion.com In these studies, cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics to ensure optimal growth and prevent contamination.

Other cell lines used in the context of this compound research include glioma cell lines like D423 (ENO1-deleted), D423 ENO1 (overexpressing ENO1), and LN319 (control), which are crucial for studying the compound's target specificity. nih.gov Adipocyte cell lines, such as 3T3-L1 murine preadipocytes, are used to study the compound's effects on adipogenesis and metabolism. researchgate.net

To assess cell viability and proliferation, several assays are commonly used:

Crystal Violet Staining: This simple method is used to determine cell number. Cells are seeded in multi-well plates, treated with this compound for a specified period, and then fixed and stained with crystal violet dye. The dye stains the nuclei of adherent cells, and after washing and solubilization, the absorbance is measured at a specific wavelength (e.g., 595 nm), which correlates with the number of viable cells. nih.gov

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The assay is based on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance after solubilization. nih.govnih.gov

WST-1 Assay: Similar to the MTT assay, the WST-1 assay is a colorimetric method that uses a water-soluble tetrazolium salt to quantify cell proliferation and viability. mdpi.com

Table 1: Cell Lines and Viability/Proliferation Assays Used in this compound Research

Cell Line Cell Type Assay Purpose
HCT116 Human Colon Carcinoma MTT, Crystal Violet To assess the effect on cancer cell viability and proliferation. medchemexpress.comnih.gov
D423 Human Glioma (ENO1-deleted) Crystal Violet To study the target specificity of the compound. nih.gov
LN319 Human Glioma Crystal Violet To serve as a control in target specificity studies. nih.gov
3T3-L1 Murine Preadipocyte Not specified To investigate effects on adipogenesis. researchgate.net

The effect of this compound on the metastatic potential of cancer cells is often evaluated using migration and invasion assays.

Boyden Chamber/Transwell Assay: This is a widely used method for studying cell migration and invasion. sigmaaldrich.comthermofisher.com The assay utilizes a chamber with two compartments separated by a porous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the lower surface of the membrane. For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) gel, such as Matrigel, which mimics the basement membrane. thermofisher.comcorning.com Invading cells must degrade this matrix to migrate through the pores. After a set incubation period, the non-migrated cells on the upper surface are removed, and the cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet or Calcein AM), and counted. thermofisher.comucsf.edu

Scratch/Wound Healing Assay: This method assesses collective cell migration. A "scratch" or gap is created in a confluent monolayer of cells. The ability of the cells to migrate and close the gap over time is monitored and quantified, often through microscopy and image analysis. sigmaaldrich.com

Research has shown that this compound can inhibit cancer cell migration in a dose-dependent manner and significantly inhibits cancer cell invasion at concentrations as low as 0.625 μM. medchemexpress.com

Apoptosis, or programmed cell death, is a key process that can be induced by anticancer agents. Several techniques are used to determine if this compound induces apoptosis in target cells.

Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. sigmaaldrich.com Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC or APC). Flow cytometry is then used to detect the fluorescently labeled cells, allowing for the quantification of early apoptotic cells. nih.gov Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is often used in conjunction with Annexin V to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative). nih.govresearchgate.net

Western Blot Analysis of Apoptosis Markers: The activation of a cascade of enzymes called caspases is a hallmark of apoptosis. Western blotting can be used to detect the cleavage (and thus activation) of key caspases, such as caspase-3. nih.govdovepress.com Another important marker is the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspase-3. nih.govnih.gov Studies have shown that treatment with this compound can lead to the cleavage of both caspase-3 and PARP in kidney cells. nih.gov Furthermore, it has been observed to decrease the expression of anti-apoptotic proteins like AKT and Bcl-Xl in HCT116 cells. medchemexpress.com

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation, which is a characteristic of late-stage apoptosis. sigmaaldrich.comnih.gov This assay identifies nicks in the DNA by labeling the free 3'-hydroxyl ends with fluorescently labeled dUTP.

Given that enolase is a glycolytic enzyme, investigating the impact of this compound on cellular metabolism, particularly glucose uptake, is crucial.

2-Deoxy-D-glucose (2-DG) Uptake Assay: This is a common method to measure glucose uptake. 2-DG is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). sigmaaldrich.com Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized and accumulates inside the cell. The amount of accumulated 2-DG6P is proportional to the glucose uptake. The intracellular 2-DG6P can be quantified using colorimetric or fluorometric enzymatic assays or by using a radiolabeled version of 2-DG, such as [³H] 2-DG. sigmaaldrich.comnih.gov A fluorescent analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is also used for a non-radioactive method to measure glucose uptake. nih.gov Studies have demonstrated that AP-III-a4 can induce glucose uptake in hepatocytes and kidney cells. medchemexpress.com

Extracellular Flux Analysis: Instruments like the Seahorse XF Analyzer are used to measure the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time. OCR is an indicator of mitochondrial respiration, while ECAR is a measure of glycolysis. By performing "glyco stress tests," which involve the sequential injection of glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-DG, researchers can assess various parameters of glycolytic flux.

Biochemical and Enzymatic Assays

These assays are performed on purified enzymes or cell lysates to directly measure the effect of this compound on enolase activity.

Several methods exist to measure the enzymatic activity of enolase, which catalyzes the conversion of 2-phosphoglycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP).

NADH-Coupled Assay: This is a common spectrophotometric or fluorometric method. nih.gov The assay couples the production of PEP by enolase to the oxidation of NADH. In this coupled reaction, pyruvate (B1213749) kinase (PK) dephosphorylates PEP to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase (LDH). This final step consumes NADH, and the decrease in NADH concentration can be monitored by measuring the decrease in absorbance at 340 nm or fluorescence (excitation at 340 nm and emission at 460 nm). nih.gov The rate of NADH oxidation is proportional to the enolase activity.

Direct Spectrophotometric Assay: This method directly measures the formation of PEP from 2-PGA by monitoring the increase in absorbance at 240 nm, as PEP has a higher molar absorptivity at this wavelength than 2-PGA. nih.gov

Commercial Assay Kits: Several commercially available kits provide a simplified and sensitive procedure for measuring enolase activity in various samples. abcam.comassaygenie.comsigmaaldrich.com These kits often use a coupled enzyme assay where the product of the enolase reaction, PEP, is used to generate an intermediate that reacts with a probe to produce a colorimetric (absorbance at ~570 nm) or fluorometric (Ex/Em = 535/587 nm) signal. abcam.comsigmaaldrich.com

³¹P NMR-Based Method: A novel approach using phosphorus-31 nuclear magnetic resonance (³¹P NMR) spectroscopy has been developed to avoid potential optical interferences from compounds like this compound in UV-based assays. This method can directly measure the conversion of 2-PGA to PEP by observing the distinct signals in the ³¹P spectrum for each molecule. nih.gov

It is important to note that while initial reports suggested this compound (also known as ENOblock) directly inhibits enolase activity, subsequent studies using multiple assay methods, including the NADH-coupled assay, direct PEP detection, and ³¹P NMR, did not observe direct inhibition of enolase enzymatic activity in vitro. nih.govnih.gov These findings suggest that the biological effects attributed to this compound may occur through mechanisms other than direct inhibition of enolase's catalytic function. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
ENOblock
2-Deoxy-D-glucose (2-DG)
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
Calcein AM
Crystal violet
Oligomycin
Propidium iodide (PI)

Protein-Ligand Binding Affinity Determination

The primary molecular target of this compound is the enzyme enolase. medchemexpress.comnih.gov The affinity of this interaction has been characterized predominantly through enzyme inhibition assays. These assays measure the concentration of the inhibitor required to reduce the enzyme's activity by half, known as the half-maximal inhibitory concentration (IC50).

Enzyme Inhibition Assay: The inhibitory effect of this compound on enolase activity was determined to have an IC50 value of 0.576 µM. medchemexpress.comnih.gov This value indicates a potent inhibition of the enzyme. The methodology for such an assay typically involves incubating purified enolase with its substrate, 2-phospho-D-glycerate, in the presence of varying concentrations of the inhibitor. The enzymatic reaction, which converts the substrate to phosphoenolpyruvate (PEP), can be monitored spectrophotometrically by measuring the increase in absorbance at 240 nm, which is characteristic of PEP. By plotting the enzyme activity against the inhibitor concentration, the IC50 value can be calculated.

While the IC50 value provides a measure of the functional potency of the inhibitor, other biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be required to determine the dissociation constant (Kd), providing a direct measure of binding affinity. However, specific studies detailing the use of these methods for this compound are not extensively available in the public domain.

ParameterValueMethodTarget Protein
IC500.576 µMEnzyme Inhibition AssayEnolase

Western Blot Analysis for Protein Expression Profiling

Western blot analysis has been a crucial technique to understand how this compound affects cellular signaling pathways, particularly those involved in cell survival and apoptosis. Studies have focused on its effects on the expression of key regulatory proteins in cancer cell lines, such as the human colorectal carcinoma cell line HCT116.

In these experiments, HCT116 cells are treated with this compound for a specified duration. Subsequently, total cell lysates are prepared, and proteins are separated by size using sodium dodecyl sulphate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). This membrane is probed with primary antibodies specific to the target proteins, such as AKT and Bcl-xL, which are known regulators of apoptosis. Following incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), a chemiluminescent substrate is added to visualize the protein bands.

Research findings indicate that treatment with this compound leads to a decreased expression of both AKT and the anti-apoptotic protein Bcl-xL in HCT116 cells. medchemexpress.com This downregulation of pro-survival proteins is consistent with the observation that the compound induces cancer cell apoptosis. medchemexpress.com While the qualitative downregulation is established, detailed quantitative data from densitometric analysis is not consistently reported across studies.

Cell LineTreatmentTarget ProteinObserved Effect
HCT116This compoundAKTDecreased Expression
HCT116This compoundBcl-xLDecreased Expression

Gene Expression Analysis (e.g., RT-qPCR for PEPCK)

To investigate the influence of this compound on metabolic pathways at the genetic level, gene expression analysis, particularly Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR), has been employed. A key target of interest in this context is the gene encoding Phosphoenolpyruvate Carboxykinase (PEPCK or PCK1), a rate-limiting enzyme in gluconeogenesis.

Studies have been conducted in various cell types, including hepatocytes and kidney cells, as well as in the liver tissue of animal models. medchemexpress.com In a typical RT-qPCR experiment, RNA is extracted from cells or tissues treated with this compound and from untreated controls. This RNA is then reverse-transcribed into complementary DNA (cDNA). The cDNA serves as a template for the qPCR reaction, using primers specific for the PEPCK gene. The amplification of the target gene is monitored in real-time using a fluorescent dye. The relative expression of the PEPCK gene is then calculated, often using the 2-ΔΔCt method, by normalizing to a stable housekeeping gene.

These analyses have demonstrated that this compound inhibits the expression of the PEPCK gene. medchemexpress.com This finding is significant as it suggests a potential mechanism for the compound's observed effects on glucose homeostasis. In a mouse model of diet-induced obesity, treatment with ENOblock resulted in a reduction of Pck-1 expression in the liver. While the inhibitory effect is consistently reported, specific fold-change values can vary depending on the experimental model and conditions.

Model SystemTreatmentTarget GeneObserved Effect
HepatocytesThis compoundPEPCKInhibited Expression
Kidney CellsThis compoundPEPCKInhibited Expression
Mouse Liver (Diet-Induced Obesity)ENOblockPck-1Reduced Expression

In Vivo Preclinical Animal Models

To assess the physiological effects and therapeutic potential of this compound in a whole-organism context, various preclinical animal models have been utilized.

Zebrafish Xenograft Models for Cancer Metastasis Studies

The zebrafish (Danio rerio) larva is a powerful in vivo model for studying cancer metastasis due to its transparency, rapid development, and amenability to high-throughput screening. In the context of this compound research, zebrafish xenograft models have been used to evaluate the compound's anti-metastatic properties.

In this model, human cancer cells, such as HCT116, are fluorescently labeled and microinjected into the yolk sac or bloodstream of zebrafish larvae. The transparent nature of the larvae allows for real-time visualization of tumor cell migration, invasion, and dissemination. The xenotransplanted zebrafish are then exposed to this compound in their water.

Studies have shown that treatment with this compound significantly inhibits the migration and invasion of HCT116 cells in these zebrafish tumor models. medchemexpress.com This demonstrates the compound's potential to suppress cancer cell dissemination in a live vertebrate system. medchemexpress.com

Rodent Models for Diabetes and Metabolic Disorder Research

Given its inhibitory effect on PEPCK, a key enzyme in glucose production, this compound (ENOblock) has been investigated in rodent models of diabetes and metabolic disorders. A prominent model used is the diet-induced obesity (DIO) mouse model.

In these studies, mice are fed a high-fat diet (HFD) to induce obesity, insulin (B600854) resistance, and other symptoms characteristic of the metabolic syndrome. These DIO mice are then treated with ENOblock. Various metabolic parameters are monitored throughout the treatment period, including body weight, blood glucose levels, insulin tolerance, and lipid profiles.

Research has shown that ENOblock treatment in HFD-fed mice leads to a reduction in body weight and visceral fat. Furthermore, treated mice exhibit improved insulin tolerance and reduced hyperinsulinemia. The compound was also found to reduce the expression of key regulators of gluconeogenesis (Pck-1) and lipid homeostasis in the liver. These findings suggest that this compound has the potential to ameliorate key aspects of diet-induced obesity and associated metabolic dysfunctions.

Animal Models for Neuroinflammatory and Neurological Investigations

The role of metabolism in neuroinflammation has led to the investigation of this compound (ENOblock) in animal models of neurological conditions. One such model is the spinal cord injury (SCI) model in rats, which is characterized by a significant neuroinflammatory response.

In these experiments, a controlled contusion injury is induced in the spinal cord of rats. The animals are then treated with ENOblock. The effects of the treatment on neuroinflammation and functional recovery are assessed using various techniques. Immunohistochemistry is used to examine the presence of inflammatory markers (e.g., Vimentin, Cox-2) and the extent of gliosis at the injury site. Behavioral tests are conducted to evaluate motor function recovery.

Studies have demonstrated that ENOblock treatment in a rat model of SCI reduces the expression of inflammatory markers. It also attenuates gliosis, the reactive scarring process involving glial cells that can inhibit axonal regrowth. Furthermore, ENOblock treatment was associated with improved motor function, suggesting a neuroprotective effect mediated, at least in part, by the modulation of inflammatory and metabolic factors following injury.

Comparative Analysis and Future Research Directions

Comparison with Other Enolase Inhibitors and Related Glycolytic Modulators

AP-III-a4 hydrochloride, also known as ENOblock, is distinguished as a first-in-class, nonsubstrate analogue that directly binds to and inhibits enolase activity with an IC₅₀ of 0.576 μM. medchemexpress.commedchemexpress.com Its mechanism contrasts with other enolase inhibitors that have been developed. For instance, phosphonoacetohydroxamate, a potent inhibitor with picomolar affinity, acts as a structural analogue of the presumed catalytic intermediate between 2-phosphoglycerate (2-PG) and phosphoenolpyruvate (B93156) (PEP). medchemexpress.com Another inhibitor, SF2312, is also a pan-enolase inhibitor. nih.gov

More recent developments have focused on isoform-specific inhibition. Several cancers exhibit a homozygous deletion of the ENO1 gene, leaving them dependent on the redundant paralogue, ENO2, for glycolysis. nih.gov This creates a therapeutic window for ENO2-specific inhibitors. A small molecule inhibitor, HEX, and its cell-permeable prodrug, POMHEX, were developed as substrate-competitive inhibitors with a four-fold specificity for ENO2 over ENO1. nih.gov This specificity is a key differentiator from pan-enolase inhibitors like AP-III-a4, as it may reduce off-target effects.

Beyond direct enolase inhibition, the broader field of glycolytic modulation includes compounds targeting other key steps in the pathway. These include inhibitors of glucose transporters (GLUTs), hexokinase (HK), and pyruvate (B1213749) kinase (PKM2), which are often overexpressed in cancer cells. nih.govfrontiersin.org For example, 3-bromopyruvate (B3434600) is an alkylating agent that inhibits multiple metabolic targets, including glycolytic enzymes, leading to ATP depletion and cell death. mdpi.com The distinct, direct, and nonsubstrate analogue nature of AP-III-a4 offers a specific tool to probe the consequences of enolase inhibition without the broader reactivity of compounds like 3-bromopyruvate.

CompoundTargetMechanism of ActionReported IC₅₀ / Affinity
This compound (ENOblock)Enolase (pan-isoform)Nonsubstrate analogue, direct inhibitor0.576 μM medchemexpress.commedchemexpress.com
PhosphonoacetohydroxamateEnolase (pan-isoform)Analogue of catalytic intermediatepM affinity medchemexpress.com
HEX / POMHEXENO2 > ENO1Substrate-competitive inhibitor4-fold specificity for ENO2 nih.gov
3-BromopyruvateMultiple glycolytic enzymes (e.g., GAPDH), mitochondrial targetsAlkylating agentNot applicable (broad reactivity) mdpi.com
GSK2837808ALactate (B86563) Dehydrogenase A (LDHA)Selective inhibitor2.6 nM mdpi.com

Unexplored Biological Pathways and Molecular Targets

While the primary target of this compound is the glycolytic enzyme enolase, its downstream effects hint at a broader biological impact that warrants further investigation. Research shows that AP-III-a4 treatment leads to decreased expression of the survival proteins AKT and Bcl-Xl, which are key negative regulators of apoptosis. medchemexpress.com This connection suggests an unexplored link between enolase inhibition and the PI3K/AKT signaling pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer. frontiersin.org

Furthermore, enolase itself possesses non-glycolytic functions, participating in processes like cell growth modulation and immune response, which are not fully understood. patsnap.com AP-III-a4 could be a valuable probe to dissect these "moonlighting" functions from its canonical role in metabolism. Another reported effect of AP-III-a4 is the inhibition of phosphoenolpyruvate carboxykinase (PEPCK), a critical enzyme in gluconeogenesis. medchemexpress.com This dual targeting of glycolysis and gluconeogenesis is significant, but the precise molecular mechanism by which an enolase inhibitor affects PEPCK expression remains an unexplored area. Future studies should investigate whether this is a direct interaction or an indirect consequence of metabolic rewiring. The LKB1-AMPK pathway, another primary signaling mechanism that modulates glycolysis, could also be influenced by the metabolic stress induced by enolase inhibition, representing another avenue for research. nih.gov

Potential for Development as a Research Tool for Glycolysis and Cancer Metabolism Studies

The specific mechanism of this compound makes it a powerful research tool for studying cellular metabolism. As a direct inhibitor of the penultimate step of glycolysis, it allows researchers to precisely investigate the consequences of blocking this specific node in the metabolic network. medchemexpress.com Its demonstrated ability to inhibit cancer cell migration and invasion provides a direct method for studying the link between glycolytic flux and the metastatic cascade. medchemexpress.com

A particularly interesting finding is that AP-III-a4 induces higher levels of cell death in hypoxic conditions compared to normoxia. medchemexpress.com This makes it an ideal tool for investigating the Warburg effect, where cancer cells exhibit high rates of glycolysis even in the presence of oxygen. patsnap.com Researchers can use AP-III-a4 to explore how cancer cells adapt to metabolic stress under hypoxia and to identify vulnerabilities that arise when this key glycolytic enzyme is inhibited. This could lead to a deeper understanding of metabolic reprogramming in the tumor microenvironment and help uncover novel therapeutic targets. nih.gov

Integration of this compound into Multi-Targeting Research Strategies

The complexity of cancer biology often necessitates therapeutic approaches that target multiple pathways simultaneously. Integrating this compound into multi-targeting strategies holds considerable promise. A rational approach would be to combine enolase inhibition with the targeting of other key metabolic pathways that cancer cells use to sustain their growth. For example, many tumors rely on glutaminolysis in addition to glycolysis; therefore, a dual-strategy involving AP-III-a4 and a glutaminase (B10826351) inhibitor could create a metabolic crisis in cancer cells, leading to enhanced cell death.

Another strategy involves the simultaneous inhibition of a metabolic pathway and a critical cell signaling pathway. Given that AP-III-a4 can suppress AKT expression, combining it with a direct inhibitor of the PI3K/AKT/mTOR pathway could lead to a more profound and durable anti-cancer effect. nih.govfrontiersin.org This approach would attack both the cellular energy supply and the signaling networks that drive proliferation and survival, potentially preventing the development of resistance.

Synergistic Effects in Combination Research Approaches

Building on multi-targeting strategies, the potential for synergistic interactions between this compound and other agents is a critical area for future research. Glycolytic inhibitors are known to sensitize cancer cells to conventional treatments like chemotherapy and radiotherapy. nih.gov By depleting ATP levels, AP-III-a4 may impair the cellular machinery needed to repair DNA damage induced by these therapies, thus creating a synergistic effect. researchgate.net

Combining AP-III-a4 with immunotherapy is another promising avenue. Altering the metabolic landscape of the tumor microenvironment can impact immune cell function. patsnap.com By inhibiting glycolysis in cancer cells, AP-III-a4 could potentially reduce the production of lactate, an immunosuppressive metabolite, thereby enhancing the infiltration and activity of anti-tumor immune cells. nih.gov This could create a synergistic effect when combined with immune checkpoint inhibitors. The key to this research will be to design combinations where the individual agents work through different mechanisms to achieve a therapeutic outcome that is greater than the sum of their parts. nih.govoncozine.com

Combination Agent ClassRationale for SynergyPotential Outcome
Conventional Chemotherapy (e.g., Cisplatin, Doxorubicin)ATP depletion from enolase inhibition may impair DNA repair mechanisms. nih.govresearchgate.netIncreased cancer cell sensitivity to chemotherapy; overcoming chemoresistance.
RadiotherapyInhibition of glycolysis can sensitize hypoxic tumor cells to radiation-induced damage.Enhanced tumor control with lower radiation doses.
PI3K/AKT/mTOR InhibitorsDual targeting of cellular metabolism and key survival signaling pathways. nih.govfrontiersin.orgPotent inhibition of tumor growth and prevention of therapeutic escape.
Immune Checkpoint InhibitorsModulation of the tumor microenvironment by reducing lactate may enhance anti-tumor immunity. patsnap.comImproved efficacy of immunotherapy by making tumors more responsive to immune attack.
Glutaminase InhibitorsSimultaneous blockade of two major carbon sources for cancer cells (glucose and glutamine).Induction of a severe metabolic crisis leading to robust cancer cell death.

Opportunities for Advanced Preclinical Model Development

To fully explore the therapeutic potential of this compound, it is essential to move beyond traditional preclinical models. While the compound has shown efficacy in a zebrafish xenograft model, more complex systems are needed to evaluate its effects in a setting that more closely mimics human cancer. medchemexpress.com

Patient-derived xenografts (PDXs), which involve implanting patient tumor tissue into immunodeficient mice, are powerful models for assessing drug efficacy as they retain the genetic and histological characteristics of the original tumor. nih.gov Utilizing PDX models would allow for the evaluation of AP-III-a4 in a diverse range of human cancers. Furthermore, the development of three-dimensional organoid cultures derived from patient tumors would provide a high-throughput platform for testing AP-III-a4 alone and in combination with other drugs. mdpi.com

To investigate the interplay between AP-III-a4 and the immune system, syngeneic mouse models, which have a competent immune system, are indispensable. nih.gov These models are critical for testing the hypothesis that enolase inhibition can synergize with immunotherapy. The use of these advanced preclinical models will be crucial for identifying the cancer types most likely to respond to AP-III-a4-based therapies and for optimizing combination strategies before clinical translation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.